molecular formula C12H7BrN2OS B1269422 6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 451485-66-8

6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Cat. No.: B1269422
CAS No.: 451485-66-8
M. Wt: 307.17 g/mol
InChI Key: DERSRCNYCMEQSR-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound that features an imidazo[2,1-b][1,3]thiazole core substituted with a 4-bromophenyl group at the 6-position and an aldehyde group at the 5-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with a suitable bromo-substituted benzaldehyde under acidic conditions to form the imidazo[2,1-b][1,3]thiazole ring system. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid.

    Reduction: 6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties, particularly in the development of new chemotherapeutic agents.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. For example, some derivatives of this compound have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
  • 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
  • 6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Uniqueness

6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to certain molecular targets. Additionally, the bromine atom can be readily substituted with other functional groups, allowing for the synthesis of a wide variety of derivatives with potentially diverse biological activities.

Properties

IUPAC Name

6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2OS/c13-9-3-1-8(2-4-9)11-10(7-16)15-5-6-17-12(15)14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERSRCNYCMEQSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=CSC3=N2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351879
Record name 6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

451485-66-8
Record name 6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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